molecular formula C15H23NO5 B11756970 tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate

tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate

Cat. No.: B11756970
M. Wt: 297.35 g/mol
InChI Key: VJOZKJJMSYJXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl ring, and a carbamate functional group. The presence of these groups contributes to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate typically involves the reaction of 4-(2-hydroxy-3-methoxypropoxy)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both β-secretase and acetylcholinesterase sets it apart from other similar compounds, making it a promising candidate for further research in the treatment of neurodegenerative diseases .

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

tert-butyl N-[4-(2-hydroxy-3-methoxypropoxy)phenyl]carbamate

InChI

InChI=1S/C15H23NO5/c1-15(2,3)21-14(18)16-11-5-7-13(8-6-11)20-10-12(17)9-19-4/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)

InChI Key

VJOZKJJMSYJXOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC(COC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.